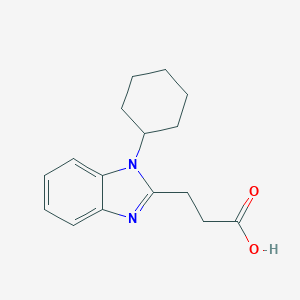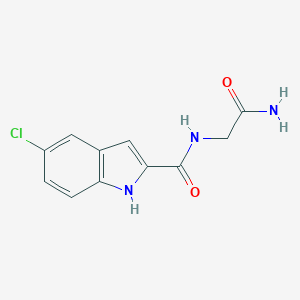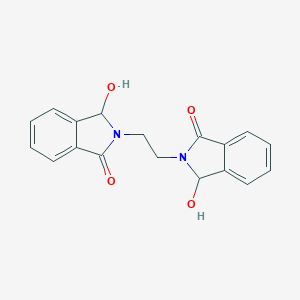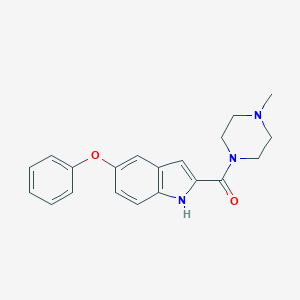![molecular formula C17H15N3O4S B276991 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide, also known as QSBA, is a chemical compound that has been widely studied for its potential applications in scientific research. QSBA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
作用机制
The mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is not fully understood, but it is thought to act by inhibiting various enzymes and receptors. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a range of physiological processes. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to bind to the adenosine receptor A2A, which is involved in a range of physiological processes including inflammation and neurotransmission.
Biochemical and Physiological Effects:
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and inhibition of enzyme activity. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for use in cancer research. In neurobiology, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been found to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylases.
实验室实验的优点和局限性
One of the main advantages of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide for use in lab experiments is its versatility. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is relatively easy to synthesize and has been found to be stable under a range of conditions.
However, there are also some limitations to the use of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide in lab experiments. One limitation is that the mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit some toxicity in certain cell lines, which can limit its use in some research applications.
未来方向
There are several potential future directions for research on 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide. One area of research could be to further investigate the mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide, in order to better understand its biochemical and physiological effects. Another potential direction could be to investigate the potential use of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide in the treatment of neurodegenerative diseases, as it has been found to exhibit neuroprotective effects. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide could be further studied for its potential use as a drug discovery tool, as it has been found to inhibit a range of enzymes and receptors.
合成方法
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reduced using a reducing agent such as iron powder or zinc dust to yield 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide.
科学研究应用
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been studied for its potential use as a drug discovery tool, as it has been found to inhibit a range of enzymes and receptors.
属性
产品名称 |
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide |
|---|---|
分子式 |
C17H15N3O4S |
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-methoxy-3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H15N3O4S/c1-24-14-8-7-12(17(18)21)10-13(14)20-25(22,23)15-6-2-4-11-5-3-9-19-16(11)15/h2-10,20H,1H3,(H2,18,21) |
InChI 键 |
FSGOCMBWMPADLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
